molecular formula C12H10BrNO B8644429 (4-Bromophenyl)(pyridin-3-yl)methanol

(4-Bromophenyl)(pyridin-3-yl)methanol

Cat. No. B8644429
M. Wt: 264.12 g/mol
InChI Key: QPNDEHPTNNQRTR-UHFFFAOYSA-N
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Patent
US07279478B2

Procedure details

Using the same protocol as described in example 22, step 1, 3-bromopyridine (482 μL, 5.0 mmol) was added to 4-bromobenzaldehyde (1.018 g, 5.5 mmol). The crude residue was chromatographed on silica gel using 1% NH4OH and 9% MeOH in dichloromethane to afford the title compound.
Quantity
482 μL
Type
reactant
Reaction Step One
Quantity
1.018 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1>>[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[OH:14])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
482 μL
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Two
Name
Quantity
1.018 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was chromatographed on silica gel using 1% NH4OH and 9% MeOH in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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